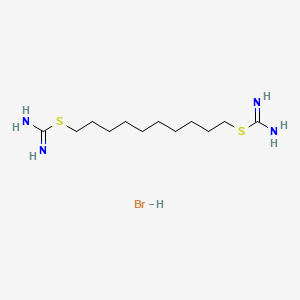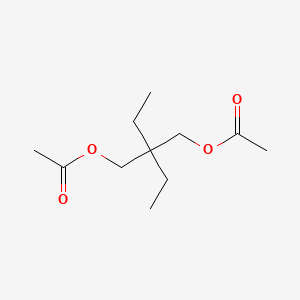![molecular formula C14H12O5S B14509346 3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid CAS No. 63050-10-2](/img/structure/B14509346.png)
3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a phenoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally benign reagents is crucial in industrial settings to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Its unique properties may be explored for developing new pharmaceuticals with specific therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and material properties. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with a thiophene ring substituted with a carboxylic acid group.
4-(Carboxymethyl)phenoxyacetic acid: A compound with a phenoxyacetic acid structure similar to the phenoxy methyl group in the target compound.
Uniqueness
3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring and a phenoxy methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
63050-10-2 |
|---|---|
Molekularformel |
C14H12O5S |
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
3-[[4-(carboxymethyl)phenoxy]methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H12O5S/c15-12(16)7-9-1-3-11(4-2-9)19-8-10-5-6-20-13(10)14(17)18/h1-6H,7-8H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
ATOWXRKBPWNXOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)O)OCC2=C(SC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
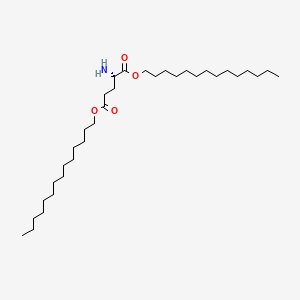
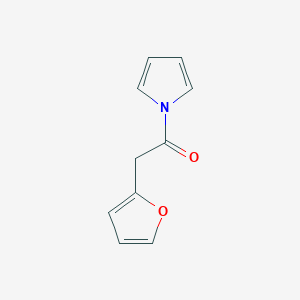


![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
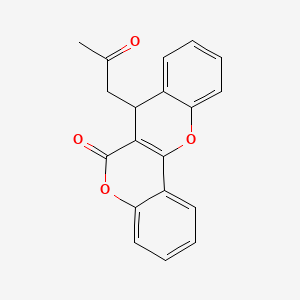
![(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14509317.png)
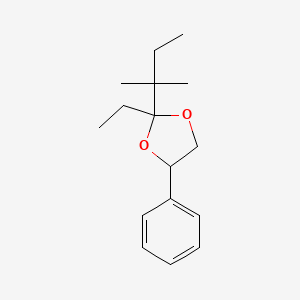
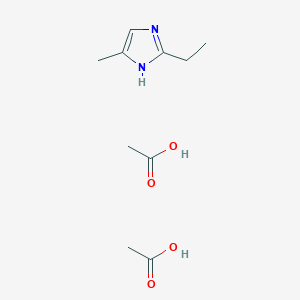
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
